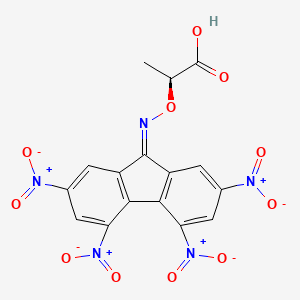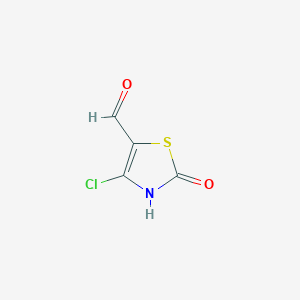
4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde
Descripción general
Descripción
4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde (4-Cl-THC) is an organic compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in water and is often used as a reagent in the synthesis of other compounds. 4-Cl-THC has a wide range of biochemical and physiological effects and is a valuable tool for researchers in a variety of fields.
Aplicaciones Científicas De Investigación
1. Rearrangement with Oxide Ion Transfer in Reactions with Ureas
- Application Summary: This compound reacts with monosubstituted ureas to give cis- (Z)-and trans- (E)-N- (2,4-dioxothiazolidin-5-ylidenemethyl)ureas via rearrangement involving oxide ion transfer .
- Methods of Application: The isomers were formed in methanol or dimethylformamide, while both individual cis (Z) and trans (E) isomers and their mixtures were isolated in the reaction performed in acetic acid .
- Results or Outcomes: The study resulted in the formation of cis- (Z)-and trans- (E)-N- (2,4-dioxothiazolidin-5-ylidenemethyl)ureas .
2. Synthesis and Anti-oxidant Activity of Coumarinyl Chalcones
- Application Summary: This compound is used in the synthesis of coumarin–chalcone hybrid molecules, which have been evaluated for their antioxidant potential .
- Methods of Application: The structures of the compounds were confirmed using IR, 1HNMR and mass spectral analyses. The compounds were evaluated for their antioxidant potential against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals in scavenging assays .
- Results or Outcomes: Compounds synthesized using 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde exhibited significant antioxidant potential as compared to the standard drug (ascorbic acid) .
3. Synthesis of Quinoline Ring Systems
- Application Summary: This compound is related to 2-chloroquinoline-3-carbaldehyde and has been used in the synthesis of quinoline ring systems .
- Methods of Application: The synthesis involves reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
- Results or Outcomes: The study resulted in the successful synthesis of quinoline ring systems .
4. Synthesis of C-ring-substituted Thienoquinolone
- Application Summary: This compound has been used in the first efficient tandem SNAr/cyclization reaction to synthesize a C-ring-substituted thienoquinolone moiety containing a free −NH lactam .
- Methods of Application: The synthesis involves a tandem SNAr/cyclization reaction .
- Results or Outcomes: The study resulted in the successful synthesis of a C-ring-substituted thienoquinolone .
5. Synthesis of Binary Quinoline-Cord Heterocyclic Systems
- Application Summary: This compound is related to 2-chloroquinoline-3-carbaldehyde and has been used in the synthesis of binary quinoline-cord heterocyclic systems .
- Methods of Application: The synthesis involves reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
- Results or Outcomes: The study resulted in the successful synthesis of binary quinoline-cord heterocyclic systems .
6. Reactions with Active Methylene Compounds
Propiedades
IUPAC Name |
4-chloro-2-oxo-3H-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO2S/c5-3-2(1-7)9-4(8)6-3/h1H,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJVASOIWDZPCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(NC(=O)S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480054 | |
| Record name | 4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde | |
CAS RN |
55359-96-1 | |
| Record name | 4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


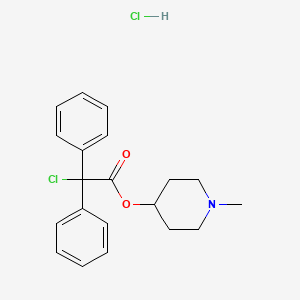
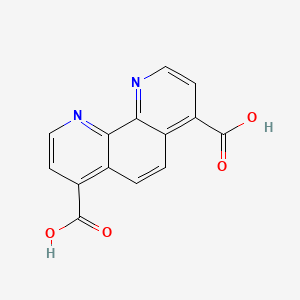
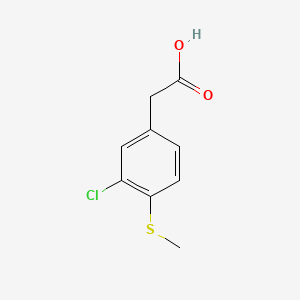
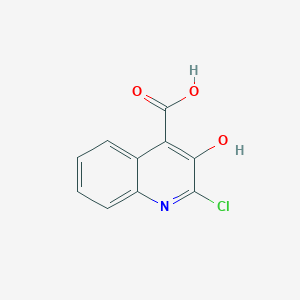
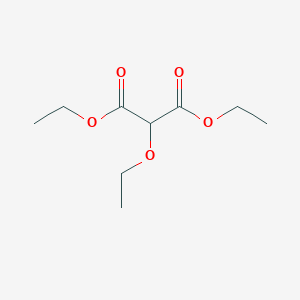
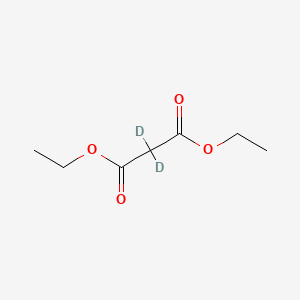
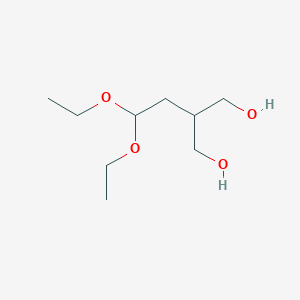
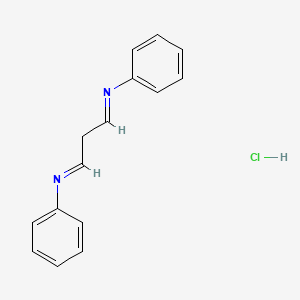
![1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1590474.png)
